molecular formula C12H18N2O2S B382475 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea CAS No. 326015-73-0

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea

Cat. No.: B382475
CAS No.: 326015-73-0
M. Wt: 254.35g/mol
InChI Key: DBBGHXPQIWFERX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea is a thiourea derivative designed for research applications. This compound features a 4-ethoxyphenyl group and a 3-hydroxypropyl chain attached to a thiourea core, a functional group known for its versatile coordination and hydrogen-bonding capabilities. While specific studies on this exact molecule are not available, related aryl-alkyl thioureas are frequently investigated as building blocks in organic synthesis, potential enzyme inhibitors, and ligands in coordination chemistry. The ethoxyphenyl moiety is a common pharmacophore found in compounds with documented biological activity . The 3-hydroxypropyl substituent may enhance the compound's solubility in polar solvents and influence its interaction with biological targets, similar to the properties observed in other hydroxy-substituted amides and thioureas . Researchers are exploring such structures for their potential biochemical and pharmacological properties. Thiourea derivatives, in general, have garnered significant interest in medicinal chemistry and materials science. The structural features of this compound suggest it could be a valuable intermediate for developing new chemical entities or as a standard in analytical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxypropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-16-11-6-4-10(5-7-11)14-12(17)13-8-3-9-15/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGHXPQIWFERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, NH-C=S), 7.45–7.38 (m, 2H, aromatic), 6.89–6.82 (m, 2H, aromatic), 4.01 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.72 (t, J = 5.6 Hz, 2H, CH2OH), 3.44 (t, J = 6.4 Hz, 2H, NCH2), 1.81–1.73 (m, 2H, CH2CH2CH2), 1.33 (t, J = 6.8 Hz, 3H, OCH2CH3).

13C NMR (101 MHz, DMSO-d6):

  • δ 180.2 (C=S), 159.1 (C-O), 132.4 (aromatic C), 115.7 (aromatic CH), 63.8 (OCH2), 58.3 (CH2OH), 43.5 (NCH2), 32.1 (CH2CH2CH2), 14.9 (OCH2CH3).

High-Resolution Mass Spectrometry (HR-MS)

  • Calculated for C12H18N2O2S: 278.1092 [M + H]+.

  • Observed: 278.1089 [M + H]+.

Industrial-Scale Considerations and Patent Methodologies

A solvent-free approach adapted from CN102558003A was modified for the target compound:

  • Mix 4-ethoxyphenyl isothiocyanate (1 mol), 3-hydroxypropylamine (1.1 mol), and sodium carbonate (0.1 mol).

  • Heat at 100°C for 3 hours with mechanical stirring.

  • Distill under reduced pressure (0.1 mbar, 150°C) to isolate the product.

Outcome:

  • Yield: 71% (lower than solution-phase methods).

  • Purity: 94% (HPLC), suitable for bulk pharmaceutical applications.

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The primary alcohol in 3-hydroxypropylamine may form ethers or esters under acidic/basic conditions. Mitigation includes:

  • Neutral pH: Maintain reaction pH 6–8 to suppress nucleophilic activity.

  • Low-Temperature Reactions: Conduct steps below 50°C to minimize side reactions.

Purification Difficulties

Thioureas often co-elute with unreacted amines or isothiocyanates. Gradient elution (PE/AcOEt 9:1 to 6:4) resolves this, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, alkoxides, or amines under appropriate conditions.

Major Products:

    Oxidation: Sulfenic, sulfinic, or sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The ethoxyphenyl and hydroxypropyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in 1a and CF₃ in 3d), which alter electronic density and reactivity .
  • Hydrogen Bonding : The 3-hydroxypropyl group enhances hydrogen-bonding capacity relative to aliphatic chains lacking hydroxyls (e.g., butyryl in ), improving solubility and interaction with polar targets.

Physicochemical Properties

Property Target Compound 1a Compound 2 Compound 3d
Solubility High (due to -OH) Moderate (nitro) Low (adamantyl) Low (CF₃)
Melting Point ~150–160°C (estimated) 198–200°C >250°C 185–187°C
UV λmax (nm) ~260–270 (aromatic) 257 N/A 257
IR (C=S stretch) ~1290–1340 cm⁻¹ 1346, 1294 1280–1300 1294

Biological Activity

1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea is a thiourea derivative that has garnered interest due to its potential biological activities, particularly in enzyme inhibition and cytotoxicity against cancer cell lines. This article synthesizes available research findings, including biological assays, structure-activity relationships, and case studies related to this compound.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

C12H17N1O2S\text{C}_12\text{H}_{17}\text{N}_1\text{O}_2\text{S}

It can be synthesized through a reaction between appropriate aryl isothiocyanates and amines, following standard protocols for thiourea synthesis. The presence of ethoxy and hydroxypropyl groups is crucial for its biological activity.

2. Cytotoxicity Studies

Cytotoxicity evaluations using various human cancer cell lines (such as A549 lung carcinoma and HTB-140 melanoma) reveal that thiourea derivatives often exhibit selective cytotoxic effects. For example, compounds with electron-withdrawing groups have shown enhanced activity against cancer cells compared to their unsubstituted counterparts . Although specific IC50 values for our compound are not detailed in available literature, the general trend indicates that modifications to the thiourea structure can significantly influence its cytotoxic profile.

Case Studies

  • Urease Inhibition : A study demonstrated that similar thiourea derivatives exhibited competitive inhibition of urease, with kinetic studies confirming an increase in K_m and a decrease in V_max upon inhibitor addition . This suggests that this compound may also function through competitive inhibition mechanisms.
  • Cytotoxicity Evaluation : In a comparative analysis of various thioureas, those containing electron-withdrawing substituents were more effective in inhibiting tumor cell proliferation. For instance, compounds with halogen substitutions showed IC50 values ranging from 14.74 μM to 27.70 μM against different cancer cell lines . This implies that the presence of ethoxy and hydroxypropyl groups could modulate the activity of our target compound favorably.

Data Table: Biological Activity Comparison

Compound NameIC50 (μM)Activity TypeReference
This compoundTBDPotential Urease Inhibitor
Thiourea Derivative (3c)10.65Urease Inhibition
Thiourea Derivative (5)17.87Cytotoxicity
Thiourea Derivative (4)14.74Cytotoxicity

Q & A

Q. What are the established synthetic routes for 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: Thiourea derivatives are typically synthesized via condensation between amines and carbon disulfide or isothiocyanates. For this compound:

  • Route 1: React 4-ethoxyaniline with carbon disulfide in aqueous alkaline medium, followed by reaction with 3-hydroxypropylamine .
  • Route 2: Use 4-ethoxyphenyl isothiocyanate and 3-hydroxypropylamine in ethanol at 60–70°C for 4–6 hours .

Key Variables:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification. Ethanol balances yield and ease of isolation .
  • Temperature: Elevated temperatures (60–80°C) accelerate reaction but risk side products (e.g., oxidation of thiol groups).
  • pH: Alkaline conditions favor nucleophilic attack but may hydrolyze sensitive groups.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • IR Spectroscopy: Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹). Hydroxypropyl O–H stretch appears at ~3300 cm⁻¹ .
  • NMR:
    • ¹H NMR: Ethoxy group (–OCH₂CH₃) shows a triplet at δ 1.35 ppm (CH₃) and quartet at δ 3.45 ppm (CH₂). Hydroxypropyl protons resonate at δ 1.60–1.80 (CH₂), δ 3.50–3.70 (CH₂OH) .
    • ¹³C NMR: Thiourea carbonyl (C=S) at δ ~175–180 ppm; aromatic carbons at δ 115–160 ppm .
  • HPLC-MS: Use C18 column (MeCN:H₂O, 70:30) to assess purity. ESI-MS typically shows [M+H]⁺ at m/z 283.1 .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Thiourea derivatives often exhibit antimicrobial, antioxidant, or enzyme inhibitory activity. Standard assays include:

  • Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. IC₅₀ values < 50 μM suggest significant activity .
  • Antimicrobial Screening: Kirby-Bauer disk diffusion against E. coli, S. aureus, and C. albicans. Zone of inhibition > 10 mm indicates potential .
  • Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition for Alzheimer’s research; use Ellman’s method with donepezil as a control .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like sulfonamides or oxidized thioureas?

Methodological Answer:

  • Byproduct Analysis: LC-MS or TLC to identify side products (e.g., sulfonamides from overoxidation).
  • Optimization Strategies:
    • Inert Atmosphere: N₂ or Ar prevents oxidation of C=S to C=O .
    • Catalyst Use: Add 1–2 mol% CuI to accelerate condensation while suppressing disulfide formation .
    • Temperature Gradients: Start at 25°C for amine activation, then ramp to 60°C for 2 hours .

Data Contradictions:

  • reports higher yields with carbon disulfide, but notes isothiocyanate routes reduce oxidation risks. Resolve via controlled inert conditions .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein targets (e.g., AChE PDB: 4EY7) to predict binding affinity. Thiourea’s sulfur often interacts with hydrophobic pockets .
  • DFT Calculations: Gaussian09 at B3LYP/6-311+G(d,p) level to map electrostatic potentials and HOMO-LUMO gaps (~4.5 eV correlates with antioxidant activity) .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 50 ns trajectories .

Q. How do substituents (e.g., ethoxy vs. hydroxypropyl) influence crystallinity and hydrogen-bonding networks?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction reveals ethoxy groups participate in C–H···O interactions, while hydroxypropyl forms O–H···S hydrogen bonds (2.8–3.0 Å) .
  • Hirshfeld Analysis: Quantify intermolecular contacts (e.g., 40% H···H, 25% H···O/S). Ethoxy groups enhance π-stacking (face-to-face ~3.5 Å) .
  • Graph Set Analysis: Etter’s notation identifies recurring motifs (e.g., R22(8)R_2^2(8) for N–H···S dimers) .

Q. How can researchers resolve contradictions in reported bioactivity data across similar thiourea derivatives?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values from ≥3 independent studies. Adjust for assay variability (e.g., DPPH solvent polarity affects radical stability) .
  • Structural Analogues: Test 1-(4-methoxyphenyl)-3-(2-hydroxyethyl)thiourea to isolate ethoxy vs. hydroxypropyl effects. ≥2-fold activity difference implies substituent criticality .
  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate Hill slopes; slopes >1 suggest cooperative binding .

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